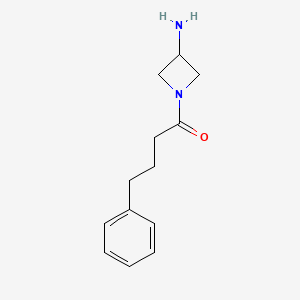

1-(3-アミノアゼチジン-1-イル)-4-フェニルブタン-1-オン

説明

“1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is a chemical compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of unique chemicals . Another similar compound, “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride”, has a molecular weight of 164.63 .

Molecular Structure Analysis

The molecular formula of “1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is C5H11O1N2Cl1 . Another similar compound, “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride”, has a molecular weight of 164.63 .

Physical And Chemical Properties Analysis

“1-(3-Aminoazetidin-1-yl)propan-1-one” has a molecular weight of 128.1750030517578 .

科学的研究の応用

ヘテロ環状アミノ酸誘導体の合成

この化合物は、NH-ヘテロ環のAza-Michael付加による新しいヘテロ環状アミノ酸誘導体の合成に用いられます 。これらの誘導体は、さまざまな生物活性を示すさまざまな天然物や合成物に存在するため、重要です。このプロセスには、触媒反応とそれに続く処理が含まれ、医薬品への潜在的な用途を持つ官能化されたアゼチジン化合物が得られます。

Safety and Hazards

“1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is classified as a combustible solid. It has a WGK of 3, and its flash point is not applicable . The safety information for “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

作用機序

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is the histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .

Mode of Action

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one acts as an agonist at the H3R . This means it binds to the receptor and activates it, triggering a response. The compound’s interaction with the H3R results in changes in intracellular cyclic adenosine monophosphate (cAMP) levels .

Biochemical Pathways

Upon activation of the H3R by 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, there is a decrease in cAMP levels . This decrease affects various biochemical pathways downstream, including the regulation of neurotransmitter release. The exact pathways and their downstream effects may vary depending on the specific cellular context.

Result of Action

The activation of the H3R by 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect . This suggests that 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one could potentially influence cognitive processes.

特性

IUPAC Name |

1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-9-15(10-12)13(16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHPTLBKOCBBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)

![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)